2-Tiobarbiturato de sodio

Descripción general

Descripción

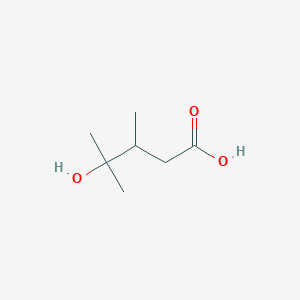

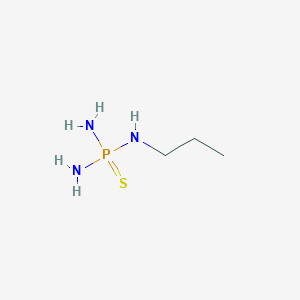

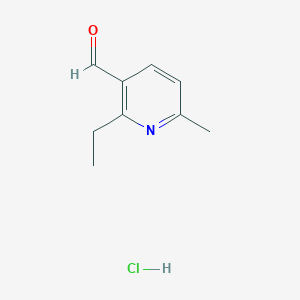

Sodium 2-Thiobarbiturate, also known as 2-Thiobarbituric Acid Sodium Salt, is a chemical compound with the molecular formula C4H3N2NaO2S . It has a molecular weight of 166.13 and appears as a white to almost white powder or crystal .

Synthesis Analysis

The synthesis of Sodium 2-Thiobarbiturate involves the reaction of thiourea and dimethyl malonate, followed by the addition of a solution of sodium methylate in methanol under reflux conditions .Molecular Structure Analysis

The molecular structure of Sodium 2-Thiobarbiturate is characterized by the presence of a thiocarbonyl group, which differentiates it from conventional barbiturates . This difference in structure leads to different hydrogen bonding patterns in Sodium 2-Thiobarbiturate compared to conventional barbiturates .Chemical Reactions Analysis

Sodium 2-Thiobarbiturate can form salts with imidazole, resulting in different supramolecular architectures . These salts are thermally stable up to approximately 100°C in air . The solubility studies showed that these salts are more soluble in water than H2(T)BA .Physical And Chemical Properties Analysis

Sodium 2-Thiobarbiturate is a solid at 20°C .Aplicaciones Científicas De Investigación

Estudios de Enlace de Hidrógeno

El 2-Tiobarbiturato de sodio se utiliza en estudios comparativos de barbitúricos C2=O y C2=S, centrándose en sus diferentes enlaces de hidrógeno . La diferente fuerza y geometría de los enlaces de hidrógeno de C2=O frente a C2=S conducen a la formación de diferentes patrones de enlaces de hidrógeno en C2=S en comparación con el C2=O en los barbitúricos convencionales .

Análisis del Comportamiento en Solución

Este compuesto se utiliza en experimentos de RMN dependientes de la concentración y la temperatura para comparar sus constantes de asociación, energía libre de Gibbs de asociación y el comportamiento de coalescencia de los ensamblajes unidos por N-H‧‧‧S=C .

Estudios de Películas de Langmuir

En las películas de Langmuir, la introducción de C2=S suprime la cristalización 2D al comparar B y TB utilizando microscopía de ángulo de Brewster, revelando también una desviación significativa en la morfología .

Refuerzo de Polímeros

Cuando se incrusta en un polímero hidrófobo como el poliisobutileno, se observó un comportamiento reológico muy diferente para el PB que lleva barbitúricos en comparación con los polímeros PTB que llevan tiobarbitúricos, lo que indica un enlace de hidrógeno más fuerte en el tioanálogo PTB .

Propiedades Ácido-Base y de Complejación

Se han investigado las propiedades ácido-base de los ácidos 2-tiobarbitúrico, 1,3-dietil- y 1,3-dibutil-2-tiobarbitúrico y la termodinámica de su complejación con iones Ag (I) en soluciones acuosas utilizando una técnica espectrofotométrica y cálculos ab initio .

Síntesis Farmacéutica y Agroquímica

El this compound se utiliza como intermedio para la síntesis de productos farmacéuticos, agroquímicos y productos técnicos .

Direcciones Futuras

Sodium 2-Thiobarbiturate and other barbituric acids are useful tools for the construction of various supramolecular compounds with intriguing physicochemical properties . They play a significant role in biology and medicine . The study of these compounds, including their synthesis, properties, and applications, is an active area of research .

Mecanismo De Acción

Target of Action

Sodium 2-Thiobarbiturate, a barbiturate derivative, primarily targets the GABA A receptor . This receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Sodium 2-Thiobarbiturate interacts with its primary target, the GABA A receptor, by binding at a distinct binding site associated with a Cl- ionopore . This binding increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .

Biochemical Pathways

The action of Sodium 2-Thiobarbiturate affects the GABAergic pathway, which is involved in inhibitory neurotransmission in the central nervous system . By enhancing the inhibitory effect of GABA, Sodium 2-Thiobarbiturate contributes to a decrease in neuronal activity, thereby affecting various downstream effects such as decreased cerebral metabolic rate of oxygen consumption and decreased cerebrovascular response to carbon dioxide .

Pharmacokinetics

Barbiturates in general are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Sodium 2-Thiobarbiturate’s action include a decrease in neuronal activity and a decrease in the cerebral metabolic rate of oxygen consumption . At the cellular level, Sodium 2-Thiobarbiturate causes mitochondrial depolarization, which can potentiate excitotoxic neuronal death .

Action Environment

The action, efficacy, and stability of Sodium 2-Thiobarbiturate can be influenced by various environmental factors. For instance, the pH of the environment can affect the acid-base properties of Sodium 2-Thiobarbiturate . Additionally, the presence of other substances, such as imidazole derivatives, can lead to the formation of novel salts with Sodium 2-Thiobarbiturate, potentially affecting its physicochemical properties .

Análisis Bioquímico

Biochemical Properties

Sodium 2-Thiobarbiturate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence its biochemical activity. For instance, it has been observed to interact with silver ions, forming stable complexes that can be studied using spectrophotometric techniques

Cellular Effects

Sodium 2-Thiobarbiturate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For example, it has been reported to affect the oxidative stress response in cells, which is a critical aspect of cellular metabolism and signaling . These effects highlight the importance of Sodium 2-Thiobarbiturate in cellular biochemistry and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of Sodium 2-Thiobarbiturate involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, Sodium 2-Thiobarbiturate has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular response to oxidative damage . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-Thiobarbiturate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Sodium 2-Thiobarbiturate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of Sodium 2-Thiobarbiturate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, studies have shown that Sodium 2-Thiobarbiturate can induce anesthesia in animals at specific dosages, but higher doses can cause respiratory depression and other adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

Sodium 2-Thiobarbiturate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Sodium 2-Thiobarbiturate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Understanding the transport and distribution of Sodium 2-Thiobarbiturate is important for determining its bioavailability and therapeutic potential.

Subcellular Localization

Sodium 2-Thiobarbiturate is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to certain organelles by targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and oxidative stress pathways. Understanding the subcellular localization of Sodium 2-Thiobarbiturate is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-Thiobarbiturate involves the reaction of thiourea with malonic acid followed by cyclization with ethyl acetoacetate and sodium ethoxide.", "Starting Materials": [ "Thiourea", "Malonic acid", "Ethyl acetoacetate", "Sodium ethoxide" ], "Reaction": [ "Thiourea is reacted with malonic acid in the presence of concentrated hydrochloric acid to form thiobarbituric acid.", "Thiobarbituric acid is then reacted with ethyl acetoacetate and sodium ethoxide to form Sodium 2-Thiobarbiturate.", "The reaction mixture is heated under reflux for several hours and then cooled to room temperature.", "The product is then filtered, washed with water and dried to obtain the final product." ] } | |

Número CAS |

31645-12-2 |

Fórmula molecular |

C4H3N2NaO2S |

Peso molecular |

166.14 g/mol |

Nombre IUPAC |

sodium;2-sulfanylidenepyrimidin-3-ide-4,6-dione |

InChI |

InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |

Clave InChI |

UZVLHDNOORSKMZ-UHFFFAOYSA-M |

SMILES |

C1C(=O)NC(=S)NC1=O.[Na] |

SMILES canónico |

C1C(=O)NC(=S)[N-]C1=O.[Na+] |

Otros números CAS |

31645-12-2 |

Números CAS relacionados |

504-17-6 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic importance of Sodium 2-Thiobarbiturate in the context of pyrimidine derivatives?

A1: Sodium 2-Thiobarbiturate serves as a crucial intermediate in synthesizing various substituted pyrimidine compounds. [, ] Both research papers highlight its role as a starting material. For instance, it reacts with diethyl malonate and thiourea to yield nearly quantitative amounts of the target compound. [] Further modifications, such as methylation and chlorination, lead to valuable intermediates like 4,6-Dichloro-2-methylthiopyrimidine, a key precursor in synthesizing pharmaceuticals like Ticagrelor. [, ]

Q2: How is Sodium 2-Thiobarbiturate characterized using spectroscopic techniques?

A2: While the provided abstracts don't detail the specific spectroscopic characterization of Sodium 2-Thiobarbiturate itself, they emphasize its use in synthesizing other compounds. [, ] The research confirms the structures of both the intermediates and the final product (4,6-Dichloro-2-methylthiopyrimidine) using Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] This suggests that similar spectroscopic methods are likely employed to characterize Sodium 2-Thiobarbiturate during its synthesis and utilization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)

![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)

![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)